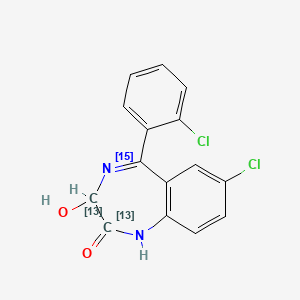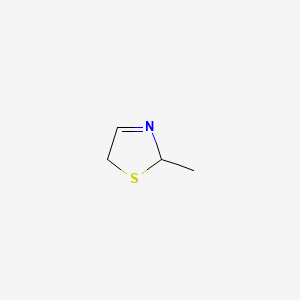![molecular formula C25H29NO5 B13403034 tert-butyl (3S,5S,6R)-3-[2-(oxiran-2-yl)ethyl]-2-oxo-5,6-diphenylmorpholine-4-carboxylate](/img/structure/B13403034.png)
tert-butyl (3S,5S,6R)-3-[2-(oxiran-2-yl)ethyl]-2-oxo-5,6-diphenylmorpholine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (3S,5S,6R)-3-[2-(oxiran-2-yl)ethyl]-2-oxo-5,6-diphenylmorpholine-4-carboxylate is a complex organic compound that features a morpholine ring substituted with various functional groups. The compound’s structure includes an oxirane (epoxide) ring, a tert-butyl ester, and diphenyl groups, making it a molecule of interest in synthetic organic chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (3S,5S,6R)-3-[2-(oxiran-2-yl)ethyl]-2-oxo-5,6-diphenylmorpholine-4-carboxylate can be achieved through a multi-step process involving the formation of the morpholine ring, introduction of the oxirane group, and esterification with tert-butyl alcohol. One common method involves the Steglich esterification, which uses dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to improve efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (3S,5S,6R)-3-[2-(oxiran-2-yl)ethyl]-2-oxo-5,6-diphenylmorpholine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The oxirane ring can be opened under oxidative conditions to form diols.
Reduction: The carbonyl group in the morpholine ring can be reduced to form alcohols.
Substitution: The oxirane ring can undergo nucleophilic substitution to form various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracids can be used to oxidize the oxirane ring.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used for the reduction of the carbonyl group.
Substitution: Nucleophiles such as amines or thiols can be used to open the oxirane ring under mild conditions.
Major Products
The major products formed from these reactions include diols, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
tert-Butyl (3S,5S,6R)-3-[2-(oxiran-2-yl)ethyl]-2-oxo-5,6-diphenylmorpholine-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor to drug candidates.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl (3S,5S,6R)-3-[2-(oxiran-2-yl)ethyl]-2-oxo-5,6-diphenylmorpholine-4-carboxylate involves its interaction with various molecular targets and pathways. The oxirane ring can react with nucleophiles in biological systems, leading to the formation of covalent bonds with proteins and other biomolecules. This can result in changes to the structure and function of these molecules, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (3S,5S,6R)-3-[2-(oxiran-2-yl)ethyl]-2-oxo-5,6-diphenylmorpholine-4-carboxylate
- tert-Butyl (3S,5S,6R)-3-[2-(oxiran-2-yl)ethyl]-2-oxo-5,6-diphenylmorpholine-4-carboxamide
- This compound
Uniqueness
The unique combination of functional groups in this compound, including the oxirane ring and tert-butyl ester, distinguishes it from other similar compounds. This unique structure imparts specific reactivity and potential biological activity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C25H29NO5 |
|---|---|
Molecular Weight |
423.5 g/mol |
IUPAC Name |
tert-butyl (3S,5S,6R)-3-[2-(oxiran-2-yl)ethyl]-2-oxo-5,6-diphenylmorpholine-4-carboxylate |
InChI |
InChI=1S/C25H29NO5/c1-25(2,3)31-24(28)26-20(15-14-19-16-29-19)23(27)30-22(18-12-8-5-9-13-18)21(26)17-10-6-4-7-11-17/h4-13,19-22H,14-16H2,1-3H3/t19?,20-,21-,22+/m0/s1 |
InChI Key |
BFHBDHFYJHFJKI-GEIYVISESA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@H](C(=O)O[C@@H]([C@@H]1C2=CC=CC=C2)C3=CC=CC=C3)CCC4CO4 |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(C(=O)OC(C1C2=CC=CC=C2)C3=CC=CC=C3)CCC4CO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


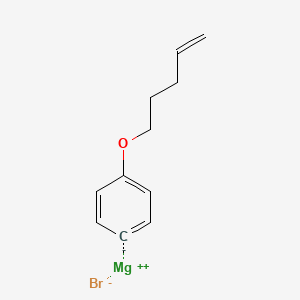
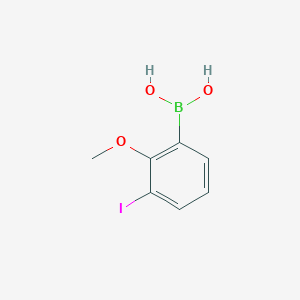
![Trimethyl-[2-(4-methylphenyl)sulfonylsulfanylethyl]azanium;bromide](/img/structure/B13402970.png)
![[(trans)-8-Chloro-6-(2-chloro-3-methoxyphenyl)-1-(trifluoromethyl)-4H,6H-[1,2,4]triazolo[4,3-a][4,1]benzoxazepin-4-yl]acetic acid](/img/structure/B13402981.png)
![N-[1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-[tri(propan-2-yl)silyloxymethoxy]oxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]acetamide](/img/structure/B13402987.png)
![2-pyrrolidin-2-yl-5-[4-[4-(2-pyrrolidin-2-yl-1H-imidazol-5-yl)phenyl]phenyl]-1H-imidazole;tetrahydrochloride](/img/structure/B13403006.png)
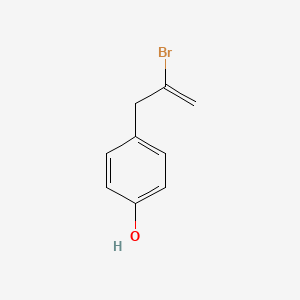
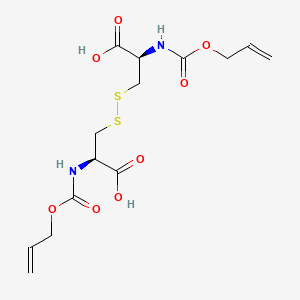
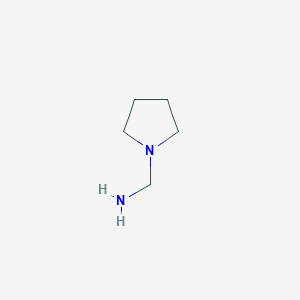
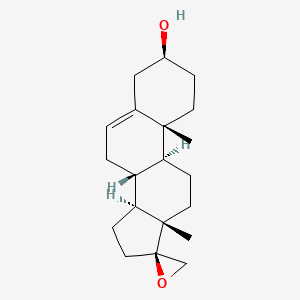
![2-Hydroxypropyl 2-[(2,6-Dichlorophenyl)amino]benzeneacetate](/img/structure/B13403026.png)
![[(9R,10S,11S,13S,16R,17R)-9-fluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate](/img/structure/B13403027.png)
